molecular formula C22H18N2O2 B5487028 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)- CAS No. 138841-12-0

4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)-

Cat. No.: B5487028
CAS No.: 138841-12-0
M. Wt: 342.4 g/mol
InChI Key: XZZKSZKORULQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)- (CAS 138841-12-0) features a quinazolinone core substituted at the 3-position with a 2-((1,1'-biphenyl)-4-yloxy)ethyl group (C₂₂H₁₈N₂O₂) . Quinazolinones are renowned for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . This derivative’s unique substitution pattern may optimize interactions with biological targets compared to simpler analogs.

Properties

IUPAC Name

3-[2-(4-phenylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-22-20-8-4-5-9-21(20)23-16-24(22)14-15-26-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZKSZKORULQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160813
Record name 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138841-12-0
Record name 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138841120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated quinazolinone derivative with a boronic acid derivative of biphenyl in the presence of a palladium catalyst and a base.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction, where the quinazolinone derivative is reacted with an appropriate ethylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or biphenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism of Action : The quinazolinones exhibit their antibacterial effects by binding to the allosteric site of penicillin-binding protein (PBP)2a. This binding induces conformational changes that open the active site, allowing for enhanced interactions with β-lactam antibiotics, which are typically ineffective against MRSA .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis has been performed on various quinazolinone derivatives. For instance, modifications in the ring structures and substituents significantly affect their minimum inhibitory concentration (MIC) values. Compounds with specific substitutions at positions on the quinazolinone core showed improved activity against MRSA, with some achieving MIC values as low as 0.06 μg/mL .
CompoundStructure ModificationMIC (μg/mL)Activity
Compound 73Fluorine at position 60.5Potent against MRSA
Compound 118Combined fragments from SAR1 and SAR2>128Loss of activity

Anticancer Properties

Quinazolinones are also recognized for their potential anticancer effects. Studies have demonstrated that certain derivatives possess significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies : Quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects using MTT assays. These compounds exhibited varying degrees of cytotoxicity across different cell lines, indicating their potential as anticancer agents .
  • Mechanisms : The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells. The structural diversity among quinazolinone derivatives allows for targeted modifications that enhance their selectivity and potency against specific cancer types .

Drug Development Potential

The unique structural features of quinazolinones make them attractive candidates for drug development.

  • Pharmacokinetics : Many quinazolinone derivatives demonstrate favorable pharmacokinetic profiles, including oral bioavailability and low clearance rates. This is crucial for developing effective therapeutic agents that require sustained action in vivo .
  • Combination Therapies : The ability of quinazolinones to synergize with existing antibiotics opens avenues for combination therapies that could enhance treatment efficacy against resistant strains like MRSA. Such strategies may also reduce the required dosages of traditional antibiotics, minimizing side effects .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

2-Ferrocenyl-4(3H)-quinazolinone
  • Substituent : Ferrocenyl group at the 2-position.
  • Synthesis: Acylation of 2-aminobenzoic amide with ferrocenecarbonyl chloride, followed by cyclization .
  • Key Differences : The ferrocene unit confers redox activity and electrochemical properties, unlike the biphenyl-ethoxy group in the target compound. Ferrocenyl derivatives are explored for anticancer applications due to their ability to generate reactive oxygen species (ROS) .
2-Methyl-4(3H)-quinazolinone and 2-Phenyl-4(3H)-quinazolinone
  • Substituents : Methyl or phenyl groups at the 2-position.
  • Synthesis : Cyclization of anthranilamide with orthoesters (e.g., triethyl orthoacetate or orthobenzoate) .
UR-9825 (7-Chloro-3-substituted Quinazolinone)
  • Substituent : 7-Chloro and triazole-containing groups at the 3-position.
  • Activity : Potent antifungal agent with superior in vitro activity against Candida and Aspergillus spp. compared to fluconazole .
  • Key Differences : The chloro and triazole groups enhance antifungal specificity, whereas the biphenyl-ethoxy group in the target compound may prioritize anti-inflammatory or anticancer applications .
Anti-Inflammatory and Antioxidant Activity
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone and 3-(4-methylphenyl)-4(3H)-quinazolinone demonstrated significant anti-inflammatory activity (denaturation of bovine serum albumin) and antioxidant capacity (DPPH radical scavenging) .
Antifungal Activity
  • UR-9825 showed a half-life of 6–9 hours in rats and rabbits, attributed to balanced hydrophobicity .
  • Target Compound : The biphenyl-ethoxy group’s lipophilicity could prolong half-life but may reduce solubility, necessitating formulation optimization for antifungal use.
Analgesic Activity
  • 2-Methyl-4(3H)-quinazolinone reduced acetic acid-induced writhing in mice by 65% at 50 mg/kg .
  • Target Compound: No direct analgesic data are reported, but its bulkier substituent may shift activity toward other therapeutic areas.

Pharmacokinetic and Metabolic Comparisons

  • Methaqualone (2-Methyl-3-o-tolyl-4(3H)-quinazolinone): Metabolized via hydroxylation and epoxide-diol pathways in humans and rats, producing hydroxymethyl and dihydrodiol metabolites .

Biological Activity

The compound 4(3H)-quinazolinone, 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)- is part of a broader class of quinazolinone derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds recognized for their significant medicinal properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. The structural diversity of quinazolinones allows for various modifications that can enhance their pharmacological profiles.

Table 1: Common Biological Activities of Quinazolinones

Activity TypeExamples of EffectsReferences
AnticancerInhibition of EGFR, cytotoxicity
AntibacterialActivity against MRSA
AntiviralInhibition of viral replication
AntioxidantScavenging free radicals
AnticonvulsantReduction in seizure activity

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit potent anticancer activity. For instance, studies have shown that certain modifications to the quinazolinone structure can enhance selectivity and potency against cancer cell lines. The compound's efficacy is often measured through its IC50 values against various cancer types:

  • MCF-7 (breast cancer) : IC50 values ranging from 10 μM to lower depending on the substituents.
  • PC3 (prostate cancer) : Notable cytotoxic effects with specific derivatives showing IC50 values as low as 10 μM .

Case Study: A study highlighted the effectiveness of a specific quinazolinone derivative in inhibiting EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy. The derivative showed an IC50 value of 20.72 nM, outperforming standard treatments like lapatinib .

Antibacterial Activity

The antibacterial potential of quinazolinones has been extensively studied, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound has been shown to synergize with other antibiotics, enhancing their efficacy:

  • Mechanism : Quinazolinones bind to the allosteric site of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding opens the active site, facilitating antibiotic action .

Table 2: Antibacterial Activity Data

CompoundMIC (μg/mL)Target BacteriaReference
Quinazolinone Derivative 730.5MRSA
Compound A310PC3

Other Biological Activities

In addition to anticancer and antibacterial effects, quinazolinones have demonstrated potential in other therapeutic areas:

  • Antioxidant Activity : Some derivatives exhibit significant free radical scavenging capabilities, making them candidates for oxidative stress-related conditions .
  • Anticonvulsant Activity : Certain compounds within this class have shown promise in reducing seizure frequency in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at specific positions on the quinazolinone ring can lead to enhanced potency and selectivity:

  • Position 6 Substituents : Fluorine and chlorine substitutions have been linked to improved MIC values against bacterial strains.
  • Ring Modifications : Variations in ring structure can significantly affect binding affinity and biological efficacy .

Table 3: Summary of SAR Findings

ModificationEffect on ActivityReference
Fluorine at Position 6Increased potency against MRSA
Chloro SubstituentsEnhanced anticancer activity

Q & A

Q. Table 1: Comparison of Synthesis Methods

SubstrateReagents/ConditionsYieldProduct TypeReference
Methyl N-acetylanthranilateAmine HCl, P₂O₅, 180°C, 45 min88%4(3H)-Quinazolinone
4-QuinazolinoneEthyl chloroacetate, K₂CO₃, acetone reflux86%3-Alkylated derivative
2-Ethoxy-4(3H)-quinazolinoneAllylbromide, dry acetone72%O-Substituted quinazoline

How does tautomerism in 4(3H)-quinazolinones affect their reactivity with electrophilic reagents?

Answer:
4(3H)-Quinazolinones exhibit tautomerism between the amide (4(3H)-quinazolinone) and iminol (4-hydroxyquinazoline) forms. This equilibrium dictates reactivity:

  • N-Alkylation occurs preferentially in the amide form (e.g., with alkyl halides in dry acetone) .
  • O-Alkylation is observed in allylic or propargylic systems due to the iminol form’s dominance in polar solvents .

Experimental Design Tip:
Use IR spectroscopy to monitor tautomeric states:

  • Amide form: C=O stretch at 1672–1791 cm⁻¹.
  • Iminol form: C-O-C stretch at 1264 cm⁻¹ .

What biological activities are associated with 4(3H)-quinazolinone derivatives, and how are these activities validated?

Answer:
The core scaffold exhibits broad pharmacological properties:

  • Anticancer : Derivatives inhibit poly(ADP-ribose) polymerase (PARP) and thymidylate synthase .
  • Antimicrobial : Substituted derivatives show activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
  • Anti-inflammatory : COX-2 inhibition is observed in biphenyl-substituted analogs .

Validation Methods:

  • In vitro assays : MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity .
  • Enzyme inhibition studies : PARP-1/2 enzymatic assays using fluorescence-based detection .

How can researchers resolve contradictions in reaction outcomes when synthesizing quinazolinone derivatives?

Answer:
Contradictions often arise from solvent polarity, temperature, and substituent electronic effects:

  • Case Study : Reaction of 2-ethoxy-4(3H)-quinazolinone with allylbromide yields O-substituted products in dry acetone but N-substituted derivatives in non-polar solvents .
  • Resolution : Optimize solvent polarity (e.g., DMF for N-alkylation, THF for O-alkylation) and monitor reaction progress via TLC/IR .

What advanced functionalization strategies enable the development of 4(3H)-quinazolinone-based probes for biological studies?

Answer:

  • Schiff Base Formation : React amino-substituted derivatives (e.g., 2-(4-aminophenyl)-4-methoxy benzylquinazolinone) with aldehydes (e.g., p-methoxybenzaldehyde) to generate fluorescent probes .
  • Nucleoside Analog Synthesis : Couple quinazolinones with α-bromoglucose tetraacetate to create glycosylated derivatives for targeting nucleoside transporters .

Characterization Tools:

  • ¹H-NMR : Confirm glycosylation via acetyl group signals at δ 2.05–2.06 .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 519 for deacetylated derivatives) validate functionalization .

How do researchers address low yields in the synthesis of 3-(2-((1,1'-biphenyl)-4-yloxy)ethyl)-4(3H)-quinazolinone?

Answer:
Low yields may stem from steric hindrance from the biphenyl group. Mitigation strategies include:

  • Stepwise Alkylation : Introduce the biphenyl moiety after quinazolinone core formation .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

What analytical techniques are critical for characterizing quinazolinone derivatives?

Answer:

  • IR Spectroscopy : Identify tautomeric forms (C=O vs. C-O-C stretches) .
  • ¹H-NMR : Resolve alkyl/aryl substituents (e.g., biphenyl protons at δ 7.27–8.30) .
  • X-ray Crystallography : Confirm regiochemistry in crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.